molecular formula C13H25ClO2 B033643 Dodecyl chloroformate CAS No. 24460-74-0

Dodecyl chloroformate

Cat. No.: B033643
CAS No.: 24460-74-0
M. Wt: 248.79 g/mol
InChI Key: AFPOMDNRTZLRMD-UHFFFAOYSA-N
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Description

Dodecyl chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C13H25ClO2 and its molecular weight is 248.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dodecyl chloroformate (DCF) is a versatile compound widely used in organic synthesis and biochemistry. Its biological activity has been the subject of various studies, particularly in the context of its effects on cell membranes, toxicity, and potential applications in drug delivery systems. This article aims to summarize the current understanding of the biological activity of DCF, supported by case studies and relevant research findings.

This compound is an alkyl chloroformate with a dodecyl (C12) group. It is characterized by its hydrophobic nature, which influences its interactions with biological membranes. The structure can be represented as follows:

C12H25ClO2\text{C}_{12}\text{H}_{25}\text{ClO}_2

The biological activity of DCF primarily stems from its ability to modify the surface properties of biomolecules and membranes. The hydrophobic dodecyl group enhances membrane permeability and can influence cellular uptake mechanisms. Additionally, DCF can act as a derivatizing agent in various biochemical assays, facilitating the analysis of biomolecules.

Toxicity Studies

Several studies have investigated the cytotoxic effects of DCF-modified compounds on different cell lines. For instance, a study explored the toxicity of dendrimers modified with this compound, revealing that increased hydrophobicity correlated with higher toxicity levels in Chinese Hamster Ovary (CHO) cells and PLE cells. The IC50 values indicated that unmodified dendrimers were significantly less toxic compared to those modified with dodecyl groups:

Dendrimer Type IC50 (mg/mL)
Unmodified G5OH25
5% Dodecyl G5OH3
Cholesteryl G5OH1-3

These findings suggest that hydrophobic modifications can enhance the interaction with cellular membranes, leading to increased cytotoxicity .

Case Studies

  • Hydrophobic Modification of Dendrimers : A study conducted on fifth-generation hydroxyl dendrimers showed that conjugation with this compound resulted in significant changes in solubility and toxicity profiles. The study utilized dynamic light scattering (DLS) to analyze particle sizes post-modification, finding that hydrophobic modifications resulted in larger aggregates in aqueous solutions .
  • Drug Delivery Systems : Research has highlighted the potential use of DCF in drug delivery applications. By modifying nanoparticles with dodecyl chains, researchers observed improved drug loading capacities and enhanced cellular uptake due to increased membrane permeability .
  • Analytical Applications : DCF has been employed as a derivatizing agent in liquid chromatography-mass spectrometry (LC-MS) for the analysis of zwitterionic compounds. The derivatization process improved detection limits and reproducibility of results, showcasing DCF's utility beyond biological interactions .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity and applications of this compound:

Study Focus Findings Reference
Cytotoxicity on CHO CellsIncreased hydrophobicity correlates with higher toxicity; IC50 values vary significantly.
Drug Delivery EfficiencyEnhanced drug loading and cellular uptake through hydrophobic modifications.
Derivatization in LC-MSImproved detection limits for zwitterionic drugs using DCF as a derivatizing agent.

Properties

IUPAC Name

dodecyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPOMDNRTZLRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179217
Record name Dodecyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24460-74-0
Record name Carbonochloridic acid, dodecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24460-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dodecyl chloroformate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl chloroformate
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Record name DODECYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
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